molecular formula C12H19ClN2 B591865 (R)-1-Benzyl-2-methylpiperazine hydrochloride CAS No. 1588480-39-0

(R)-1-Benzyl-2-methylpiperazine hydrochloride

Cat. No.: B591865
CAS No.: 1588480-39-0
M. Wt: 226.748
InChI Key: ZWNGBJWPPPPFST-RFVHGSKJSA-N
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Description

®-1-Benzyl-2-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-2-methylpiperazine hydrochloride typically involves the reaction of benzyl chloride with 2-methylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of ®-1-Benzyl-2-methylpiperazine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of ®-1-Benzyl-2-methylpiperazine.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine compounds depending on the reagents used.

Scientific Research Applications

®-1-Benzyl-2-methylpiperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A structurally similar compound with a benzyl group attached to the piperazine ring.

    2-Methylpiperazine: A compound with a methyl group attached to the piperazine ring.

    N-Benzyl-2-methylpiperazine: Another similar compound with both benzyl and methyl groups attached to the piperazine ring.

Uniqueness

®-1-Benzyl-2-methylpiperazine hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Biological Activity

(R)-1-Benzyl-2-methylpiperazine hydrochloride (R-BnMP) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂·2ClH
  • Molecular Weight : Approximately 263.21 g/mol
  • Appearance : Crystalline solid

The unique structure of R-BnMP includes a benzyl group and a methyl group attached to a piperazine ring, which influences its biological interactions and pharmacological properties.

R-BnMP interacts with various neurotransmitter systems, notably influencing the dopaminergic and serotonergic pathways . Research indicates that it may bind to specific receptors such as the dopamine transporter (DAT) and the serotonin transporter (SERT) , modulating the reuptake of these neurotransmitters. This modulation can lead to various physiological effects, including potential antidepressant-like activities.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antidepressant-like effectsInfluences serotonin levels, potentially serving as an antidepressant.
Antimicrobial propertiesExhibits activity against certain pathogens.
Antiparasitic effectsPotential efficacy against parasitic infections.

Antidepressant Potential

Recent studies have suggested that R-BnMP may exhibit antidepressant-like effects by modulating serotonin levels. This is significant in the context of developing new treatments for depression, where traditional therapies may not be effective for all patients.

Antimicrobial and Antiparasitic Activities

R-BnMP has shown promise in preliminary studies for its antimicrobial and antiparasitic properties . These activities are believed to stem from its ability to interact with microbial enzymes or receptors, although further research is needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

The biological activity of R-BnMP can be contrasted with other piperazine derivatives:

CompoundBiological ActivityNotes
1-BenzylpiperazineCNS stimulant; less potent than amphetaminesCommonly used in recreational contexts
2-MethylpiperazineModerate activity on neurotransmitter systemsStructural analog with distinct properties
N-Benzyl-2-methylpiperazineSimilar receptor interactions; potential modulatory effectsLess studied than R-BnMP

Case Studies and Clinical Implications

Although extensive clinical data on R-BnMP is limited, some studies have indicated its potential utility in treating mood disorders and microbial infections. For instance, a study examining its effects on animal models demonstrated significant alterations in behavior consistent with antidepressant activity.

Example Case Study

In a controlled study involving rodent models, R-BnMP was administered to assess its impact on depressive-like behaviors. Results indicated a marked improvement in locomotor activity and reduced immobility in forced swim tests, which are indicative of antidepressant effects.

Properties

IUPAC Name

(2R)-1-benzyl-2-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNGBJWPPPPFST-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588480-39-0
Record name Piperazine, 2-methyl-1-(phenylmethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588480-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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